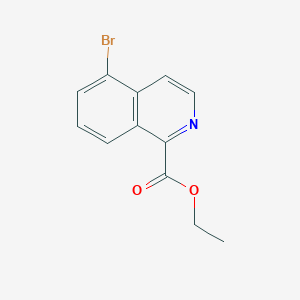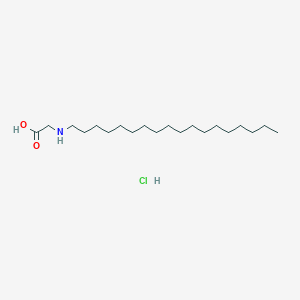
Octadecylglycine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecylglycine hydrochloride is a chemical compound with the molecular formula C20H41ClNO2. It is a derivative of glycine, an amino acid, and features an octadecyl group (a long carbon chain) attached to the glycine molecule. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecylglycine hydrochloride typically involves the reaction of octadecylamine with glycine in the presence of hydrochloric acid. The reaction proceeds as follows:
- The reaction mixture is stirred and heated to promote the reaction.
- The product is then isolated by filtration and purified through recrystallization.
Octadecylamine: is reacted with in an aqueous solution.
Hydrochloric acid: is added to the mixture to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Octadecylglycine hydrochloride can undergo various chemical reactions, including:
Oxidation: The long carbon chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrochloride group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecylglycine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of octadecylglycine hydrochloride is primarily related to its surfactant properties. The long hydrophobic carbon chain interacts with hydrophobic surfaces, while the hydrophilic glycine and hydrochloride groups interact with aqueous environments. This amphiphilic nature allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with lipid bilayers and cell membranes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Octadecylamine hydrochloride: Similar in structure but lacks the glycine moiety.
Stearic acid: A long-chain fatty acid with similar hydrophobic properties.
Cetyltrimethylammonium bromide (CTAB): A surfactant with a long carbon chain and a quaternary ammonium group.
Uniqueness
Octadecylglycine hydrochloride is unique due to the presence of both the long hydrophobic carbon chain and the glycine moiety. This combination provides distinct surfactant properties and potential biological activity that are not present in similar compounds. The glycine moiety also allows for potential interactions with biological molecules, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H42ClNO2 |
|---|---|
Molecular Weight |
364.0 g/mol |
IUPAC Name |
2-(octadecylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C20H41NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20(22)23;/h21H,2-19H2,1H3,(H,22,23);1H |
InChI Key |
HSRZNNOZMWKUBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


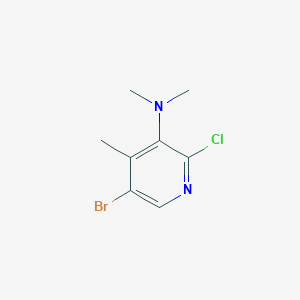
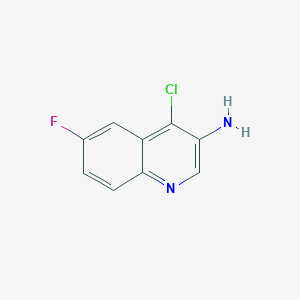
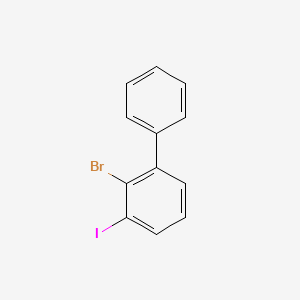
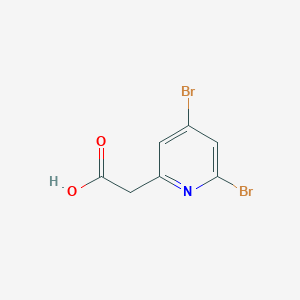

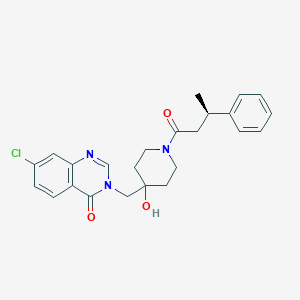
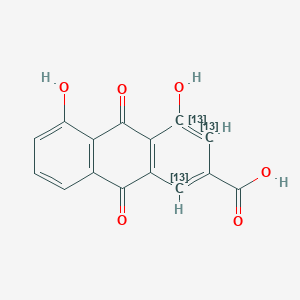
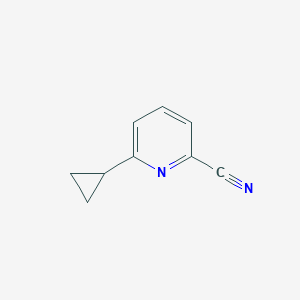

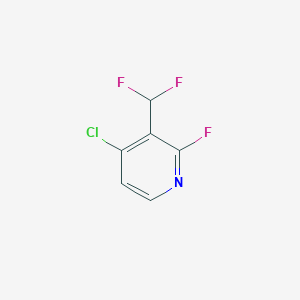
![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)
